
N-(2,3-Difluorophenyl)-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-Difluorophenyl)-1H-pyrazol-4-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a 2,3-difluorophenyl group, which imparts distinct chemical and physical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Difluorophenyl)-1H-pyrazol-4-amine typically involves the reaction of 2,3-difluoroaniline with a suitable pyrazole precursor. One common method includes the condensation of 2,3-difluoroaniline with 4-chloropyrazole under basic conditions, followed by purification to obtain the desired product . The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide, with a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-throughput screening methods can also aid in optimizing reaction conditions for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,3-Difluorophenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2,3-difluorophenyl)-1H-pyrazol-4-one, while reduction could produce this compound derivatives with altered functional groups.
Applications De Recherche Scientifique
N-(2,3-Difluorophenyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(2,3-Difluorophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,3-Difluorophenyl)-2-fluorobenzamide: Another fluorinated compound with similar structural features but different functional groups.
N-(2,3-Difluorophenyl)-1H-pyrazol-3-amine: A closely related compound with a different substitution pattern on the pyrazole ring.
Uniqueness
N-(2,3-Difluorophenyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the 2,3-difluorophenyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H7F2N3 |
|---|---|
Poids moléculaire |
195.17 g/mol |
Nom IUPAC |
N-(2,3-difluorophenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C9H7F2N3/c10-7-2-1-3-8(9(7)11)14-6-4-12-13-5-6/h1-5,14H,(H,12,13) |
Clé InChI |
KBKGJEQHJZCFNC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)F)NC2=CNN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


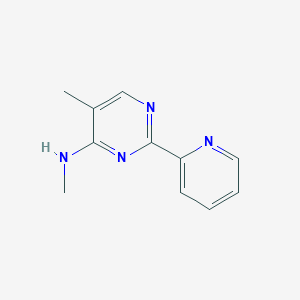
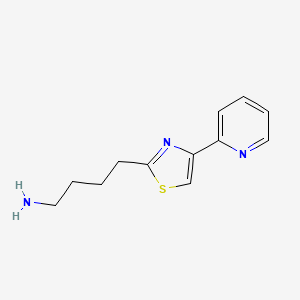
![N,N-diethyl-4-[(methylamino)methyl]aniline hydrochloride](/img/structure/B13234470.png)
![Methyl 2-[2-(ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13234474.png)

![3-[1-(2-Fluorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13234494.png)
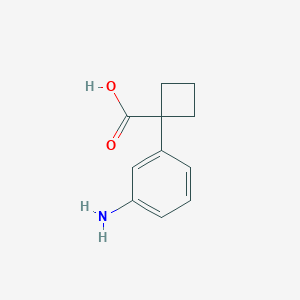
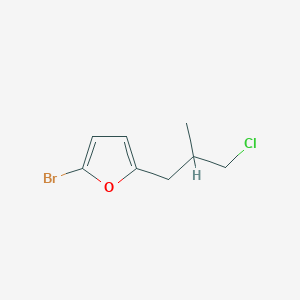
![4-{6-Azaspiro[3.4]octan-8-yl}phenol](/img/structure/B13234507.png)
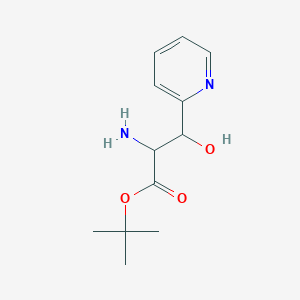
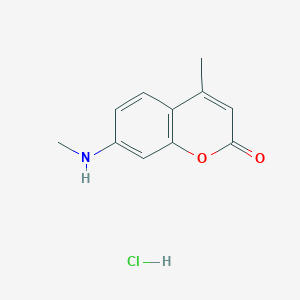

![1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1H-pyrazole dihydrochloride](/img/structure/B13234541.png)
![6-Nitro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B13234552.png)
